molecular formula C14H29N3O2S B6762771 N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine

Cat. No.: B6762771
M. Wt: 303.47 g/mol
InChI Key: IGPOGAQHIXQVKN-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a thian-3-amine moiety, and a dioxothian structure

Properties

IUPAC Name

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2S/c1-13(11-17-7-5-16(2)6-8-17)10-15-14-4-3-9-20(18,19)12-14/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPOGAQHIXQVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCS(=O)(=O)C1)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with 1,2-dichloroethane under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced by alkylation of the piperazine ring using methyl iodide or methyl bromide.

    Formation of the Thian-3-amine Moiety: The thian-3-amine moiety is synthesized by reacting thian-3-amine with appropriate reagents such as thionyl chloride.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the thian-3-amine moiety under suitable reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring or the thian-3-amine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine can be compared with other similar compounds, such as:

    N-methylpiperazine derivatives: These compounds share the piperazine ring structure and exhibit similar chemical reactivity.

    Thian-3-amine derivatives: Compounds with the thian-3-amine moiety may have comparable biological activities and applications.

    Dioxothian compounds: These compounds possess the dioxothian structure and may exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.

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